7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

Estrogen receptor antagonist SERD scaffold design Helix-11 distortion mechanism

7-Oxabicyclo[2.2.1]heptane-2-sulfonamide (CAS 1864058-40-1) is a saturated bicyclic organic compound with the molecular formula C₆H₁₁NO₃S and a molecular weight of 177.22 g/mol, featuring a 7-oxabicyclo[2.2.1]heptane core with a primary sulfonamide (-SO₂NH₂) group at the 2-position. This compound serves as a privileged three-dimensional scaffold in medicinal chemistry, most notably as the core pharmacophore for the oxabicycloheptane sulfonamide (OBHSA) class of selective estrogen receptor α (ERα) degraders (SERDs) and proteolysis-targeting chimeras (PROTACs).

Molecular Formula C6H11NO3S
Molecular Weight 177.22
CAS No. 1864058-40-1
Cat. No. B3002201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[2.2.1]heptane-2-sulfonamide
CAS1864058-40-1
Molecular FormulaC6H11NO3S
Molecular Weight177.22
Structural Identifiers
SMILESC1CC2C(CC1O2)S(=O)(=O)N
InChIInChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9)
InChIKeyGJJRBQXKNGFCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxabicyclo[2.2.1]heptane-2-sulfonamide (CAS 1864058-40-1): Saturated Bicyclic Sulfonamide Scaffold for SERD and PROTAC Development


7-Oxabicyclo[2.2.1]heptane-2-sulfonamide (CAS 1864058-40-1) is a saturated bicyclic organic compound with the molecular formula C₆H₁₁NO₃S and a molecular weight of 177.22 g/mol, featuring a 7-oxabicyclo[2.2.1]heptane core with a primary sulfonamide (-SO₂NH₂) group at the 2-position [1]. This compound serves as a privileged three-dimensional scaffold in medicinal chemistry, most notably as the core pharmacophore for the oxabicycloheptane sulfonamide (OBHSA) class of selective estrogen receptor α (ERα) degraders (SERDs) and proteolysis-targeting chimeras (PROTACs) [2]. The compound is registered in the ECHA C&L Inventory (EC/List No. 846-060-9) with notified harmonized classification including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE 3 (H335) [3]. Commercially available at ≥95% purity from multiple suppliers, it is exclusively intended for research use as a synthetic building block [1].

Why Generic Sulfonamide Building Blocks Cannot Substitute for 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide in ERα-Targeted Degrader Programs


The 7-oxabicyclo[2.2.1]heptane-2-sulfonamide scaffold is not a generic sulfonamide — its rigid, three-dimensional bridged bicyclic architecture with an endocyclic oxygen bridge enforces a unique conformational presentation that is irreplaceable by planar aromatic sulfonamides or flexible aliphatic sulfonamide building blocks. This specific geometry is essential for inducing a distinctive distortion of helix-11 in the ERα ligand-binding domain (LBD), a structural mechanism that converts partial agonist character (observed with the sulfonate ester analog OBHS, which retains 57% agonist efficacy on ERα) into full antagonist behavior [1]. Substitution with a simple benzenesulfonamide or methanesulfonamide building block would lose this three-dimensional binding epitope entirely, as the oxabicycloheptane core positions the sulfonamide group in a geometry that cannot be replicated by monocyclic or acyclic alternatives [1]. Furthermore, the saturated heptane core offers distinct chemical stability and conformational properties compared to the more extensively studied but oxidatively labile heptene (unsaturated) analog, making it a critical procurement specification for reproducible PROTAC and SERD synthesis .

Quantitative Head-to-Head Evidence: 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide Scaffold Differentiation from Closest Comparators


Sulfonamide (-SO₂NH₂) vs Sulfonate (-SO₃R): Full Antagonist Character vs Partial Agonist Activity on ERα

Replacement of the sulfonate ester group in OBHS (oxabicycloheptene sulfonate) with a sulfonamide group (-SO₂NR-) fundamentally alters the pharmacological profile from partial agonist to full antagonist. In HepG2 cell reporter gene assays, OBHS displayed substantial residual agonist activity on ERα with 57% ± 3% efficacy relative to estradiol (E2), whereas the OBH-sulfonamide analog 11j exhibited only 1% ± 1% agonist efficacy — a near-complete elimination of intrinsic transcriptional activation. The sulfonamide series also showed inverse agonist activity on ERβ (negative efficacy values, e.g., compound 11e: -25% ± 3%), a behavior not observed with OBHS (-2% ± 5% on ERβ) and more closely mirroring the clinical full antagonist fulvestrant (ERα efficacy 1% ± 1%, ERβ efficacy -23% ± 0%) [1]. This functional switch from partial to full antagonism arises because the sulfonamide group accentuates helix-11 distortion in the ER LBD beyond what the sulfonate achieves [1].

Estrogen receptor antagonist SERD scaffold design Helix-11 distortion mechanism Transcriptional efficacy Breast cancer

ERα-Selective Degradation Without ERβ Engagement: PROTAC Selectivity Profile of the OBHSA Scaffold

PROTACs constructed on the oxabicycloheptane sulfonamide (OBHSA) scaffold exhibit a critical selectivity feature: they potently degrade ERα while showing no associated ERβ degradation [1]. This is a significant differentiation from pan-ER-targeting strategies, as ERβ signaling is associated with tumor-suppressive and anti-proliferative effects in certain breast cancer contexts. The ZD12 PROTAC series, built from the OBHSA core, was explicitly characterized as demonstrating ERα degradation 'with no associated ERβ degradation,' a selectivity profile confirmed across a broad spectrum of ER⁺ breast cancer cell lines including tamoxifen-resistant and ERα-mutant (Y537S, D538G) variants [1] [2]. Genomics analysis further demonstrated that these PROTACs inhibited nascent RNA synthesis of ERα target genes and impaired genome-wide ERα chromatin binding [1].

PROTAC selectivity ERα degradation ERβ sparing Endocrine-resistant breast cancer Targeted protein degradation

Antiproliferative Potency of OBHSA Derivatives in MCF-7 Breast Cancer Cells: Quantitative IC₅₀ Comparison

OBHSA scaffold-derived compounds demonstrate potent, concentration-dependent inhibition of MCF-7 breast cancer cell proliferation. The parent OBHSA compound (the elaborated SERD bearing the 7-oxabicyclo[2.2.1]heptane/heptene sulfonamide core with optimized side chains) showed an IC₅₀ of 1.09 μM against MCF-7 cells [1]. Optimized derivatives achieved sub-micromolar potency: compound 36 displayed an IC₅₀ of 0.77 μM and compound 23a an IC₅₀ of 0.84 μM in MCF-7 proliferation assays [2]. When elaborated into a full PROTAC (PROTAC ERα Degrader-4 / ZD12), potency increased dramatically to an IC₅₀ of 0.05 μM in tamoxifen-sensitive MCF-7 cells . This potency range positions the OBHSA scaffold as a viable starting point for degrader optimization, with clear structure-activity relationships (SAR) governed by side chain length and composition [2].

MCF-7 antiproliferation IC₅₀ comparison ERα degrader potency Breast cancer cell viability OBHSA derivatives

Overcoming Tamoxifen Resistance: OBHSA Efficacy in Endocrine-Resistant Breast Cancer Models

A defining functional advantage of the OBHSA scaffold class is its demonstrated efficacy in tamoxifen-resistant breast cancer models — a critical unmet need given that approximately 30–40% of ER⁺ breast cancer patients develop de novo or acquired resistance to tamoxifen [1]. OBHSA (the elaborated selective estrogen receptor degrader bearing the oxabicycloheptane sulfonamide pharmacophore) was shown to inhibit proliferation of both tamoxifen-sensitive and tamoxifen-resistant BC cells, indicating potential to overcome endocrine resistance through a dual mechanism: (i) ERα-dependent degradation of cyclin D1 leading to cell cycle blockade, and (ii) elevation of intracellular reactive oxygen species (ROS) triggering excessive unfolded protein response (UPR) activation and consequent apoptotic cell death [1]. This dual-pathway mechanism is distinct from tamoxifen, which acts solely as a competitive antagonist without inducing ERα degradation. Flow cytometry analysis confirmed that OBHSA treatment induces apoptosis, with >60% of MCF-7 cells entering late apoptosis after 48-hour treatment, in contrast to tamoxifen's primarily cytostatic effect [1].

Tamoxifen resistance Endocrine resistance Cyclin D1 degradation Unfolded protein response Apoptosis induction

In Vivo Antitumor Efficacy Superior to Fulvestrant: ZD12 PROTAC in Tamoxifen-Sensitive and -Resistant Xenograft Models

The OBHSA scaffold's most compelling differentiation evidence comes from direct in vivo comparison: the PROTAC ZD12, constructed on the oxabicycloheptane sulfonamide (OBHSA) core, exhibited antitumor potency and ERα degradation activity that was explicitly stated to be 'superior to fulvestrant' in both tamoxifen-sensitive and tamoxifen-resistant breast cancer mouse xenograft models [1]. This head-to-head superiority against the only clinically approved SERD (fulvestrant, ICI 182,780) represents a high bar of validation for the scaffold. Fulvestrant, despite its clinical use, is limited by poor oral bioavailability requiring intramuscular injection and incomplete ERα degradation in certain resistant contexts. The ZD12 study demonstrated that PROTAC-mediated degradation via the OBHSA scaffold can overcome these limitations, achieving potent tumor growth inhibition in models where fulvestrant shows reduced efficacy [1]. While ZD12 is a fully elaborated PROTAC rather than the parent scaffold, the OBHSA core is the essential ERα-binding warhead without which this activity cannot be achieved [1].

In vivo efficacy Fulvestrant comparison PROTAC ZD12 Tamoxifen-resistant xenograft ERα degradation in vivo

Scaffold Enables Dual-Targeting Conjugates: ERα Degradation Combined with HDAC Inhibition in a Single Molecular Entity

The 7-oxabicyclo[2.2.1]heptane sulfonamide scaffold uniquely supports elaboration into dual-targeting hybrid molecules — a capability not demonstrated for simpler sulfonamide building blocks. By conjugating the OBHSA SERD pharmacophore with a histone deacetylase (HDAC) inhibitor side chain (suberoylanilide hydroxamic acid, SAHA), researchers created OBHSA-HDACi conjugates that simultaneously degrade ERα and inhibit HDAC enzymes, achieving synergistic antiproliferative activity against MCF-7 breast cancer cells [1]. Among the series, conjugate 16i (bearing N-methyl and naphthyl substituents on the OBHSA unit) exhibited potent antiproliferative activity against MCF-7 cells, excellent ERα degradation activity, and potent HDAC inhibitory ability [1]. Importantly, SAR studies revealed that substituents on both the sulfonamide nitrogen and the phenyl group of the OBHSA unit had significant effects on biological activities — confirming that the oxabicycloheptane sulfonamide core is not merely a passive linker but actively contributes to both ERα binding and HDAC inhibitor presentation [1]. This dual-targeting capability is inaccessible with generic sulfonamide building blocks that lack the three-dimensional geometry and established ERα binding mode of the OBHSA scaffold [2].

Dual-targeting conjugates HDAC inhibition ERα degradation synergy Bifunctional molecules Breast cancer polypharmacology

High-Value Procurement Scenarios for 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide (CAS 1864058-40-1) Based on Differentiated Evidence


PROTAC Degrader Development Targeting Endocrine-Resistant ER⁺ Breast Cancer

Procure the saturated 7-oxabicyclo[2.2.1]heptane-2-sulfonamide scaffold as the ERα-binding warhead for PROTAC construction, following the validated ZD12 paradigm. The ZD12 PROTAC, built on the OBHSA core, demonstrated antitumor efficacy superior to fulvestrant in both tamoxifen-sensitive and tamoxifen-resistant mouse xenograft models while maintaining ERα-selective degradation without ERβ engagement [1]. The scaffold can be elaborated with diverse E3 ligase ligands (VHL, cereblon) and linkers to generate focused PROTAC libraries. This application is supported by the finding that OBHSA overcomes tamoxifen resistance through dual cyclin D1 degradation and UPR-mediated apoptosis mechanisms [2].

Dual-Targeting Hybrid Molecule Synthesis (ERα Degradation + Epigenetic Modulation)

Use the 7-oxabicyclo[2.2.1]heptane-2-sulfonamide scaffold as the core for constructing bifunctional conjugates that simultaneously degrade ERα and inhibit HDAC enzymes. The validated OBHSA-HDACi conjugate series demonstrated that substituents on both the sulfonamide nitrogen and phenyl group of the OBHSA unit significantly modulate biological activities, with conjugate 16i showing potent antiproliferative activity, excellent ERα degradation, and HDAC inhibition in MCF-7 cells [3]. This application scenario leverages the full antagonist character of the sulfonamide core (vs the partial agonist sulfonate OBHS) to achieve complete ER signaling blockade alongside epigenetic modulation [4].

Structure-Activity Relationship (SAR) Studies on SERD Pharmacophore Geometry

Employ the saturated heptane scaffold for systematic SAR exploration of the 7-oxabicyclo[2.2.1]heptane sulfonamide pharmacophore. The saturated core provides distinct conformational properties (predicted density 1.4 g/cm³, boiling point 352.8 °C) and chemical stability compared to the more extensively studied but oxidatively sensitive heptene analog . Research has established that side chain length (optimal at six carbons), sulfonamide N-substitution pattern, and phenyl group modifications all critically impact ERα degradation potency and antiproliferative activity, with IC₅₀ values ranging from 0.77 μM to 1.09 μM for optimized SERD derivatives [5]. The scaffold's well-characterized physicochemical profile and ECHA-notified hazard classification enable safe laboratory handling and experimental reproducibility [6].

Chemical Probe Development for ERα Degradation Mechanism Studies

Utilize the OBHSA scaffold to develop chemical probes for dissecting ERα degradation mechanisms, including proteasome-mediated degradation, ubiquitin-proteasome system (UPS) dependency, and autophagy-lysosome pathway contributions. The scaffold class has been mechanistically characterized: primary mechanism studies confirmed that OBHSA-induced ERα degradation is mediated through a proteasome-dependent process [5], while the OBHSA derivative 17e was shown to induce cell cycle arrest in G1/S phase in both tamoxifen-sensitive and tamoxifen-resistant cells via ERα degradation and autophagy-lysosome pathway activation [7]. These validated mechanistic pathways make this scaffold suitable for developing tool compounds to study ERα turnover biology. Additionally, pegylated OBHSA prodrug conjugates have been developed for theranostic applications, demonstrating sustained in vivo imaging for up to 12 days [8].

Quote Request

Request a Quote for 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.